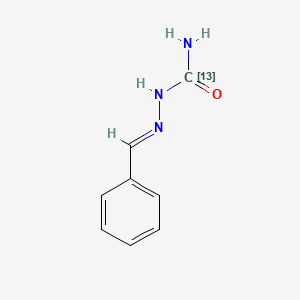

Benzaldehyde-13C Semicarbazone

Descripción general

Descripción

Benzaldehyde-13C Semicarbazone is a chemical compound with the molecular formula C7¹³CH₉N₃O and a molecular weight of 164.17 . It is used for various industrial and scientific research purposes .

Synthesis Analysis

Semicarbazone derivatives, including Benzaldehyde-13C Semicarbazone, can be synthesized through one-pot reactions of aldehyde or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The structure of the products is confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (¹H NMR), and ¹³C NMR spectra .Molecular Structure Analysis

The molecular structure of Benzaldehyde-13C Semicarbazone can be analyzed using ¹³C NMR spectroscopy . The resonance frequencies of ¹³C nuclei in organic molecules are spread out over a much wider range than for protons, which allows the signal from each carbon in a compound to be seen as a distinct peak .Physical And Chemical Properties Analysis

Benzaldehyde-13C Semicarbazone is a white solid . Its physical and chemical properties can be analyzed using various spectroscopic methods, including ¹H NMR and ¹³C NMR .Aplicaciones Científicas De Investigación

Antibacterial Activity

Semicarbazone derivatives, including Benzaldehyde-13C Semicarbazone, have been found to exhibit antibacterial activity. For instance, one study found that a compound similar to Benzaldehyde-13C Semicarbazone showed antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .

Anticonvulsant Properties

Semicarbazone derivatives have been studied for their anticonvulsant properties. This makes them potentially useful in the treatment of conditions such as epilepsy .

Antioxidant Properties

These compounds have also been found to have antioxidant properties, which means they can neutralize harmful free radicals in the body. This could potentially help in preventing or treating diseases related to oxidative stress .

Antiangiogenic Activity

Anti-angiogenic activity refers to the ability to inhibit the growth of new blood vessels. This property of semicarbazone derivatives could potentially be used in the treatment of cancer, as it could help to starve tumors of the blood supply they need to grow .

Anticancer Activity

In addition to their antiangiogenic properties, semicarbazone derivatives have also been found to have anticancer activity. This makes them a potential candidate for the development of new cancer treatments .

Antimalarial and Antiprotozoal Activity

Semicarbazone derivatives have been found to have antimalarial and antiprotozoal activities, making them potentially useful in the treatment of diseases caused by protozoan parasites .

Use in Urea Breath Tests

The compound (E)-benzylideneaminourea is used in 13C-Urea Breath Tests, which are highly sensitive and specific for the diagnosis of Helicobacter pylori infection . This bacterium is known to cause peptic ulcer disease and gastric cancer .

Use in Chemical Reactions

Semicarbazide, a related compound, is used as a material in chemical reactions . It’s possible that Benzaldehyde-13C Semicarbazone could have similar applications in the field of chemistry.

Direcciones Futuras

The synthesis of functionalized (benz)aldehydes, including Benzaldehyde-13C Semicarbazone, via a two-step, one-pot procedure, has been presented . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents . This very fast methodology also facilitates the effective synthesis of a ¹¹C radiolabeled aldehyde .

Mecanismo De Acción

- Cathepsin B plays multiple roles in physiological and pathological processes, including protein turnover, antigen processing, hormone maturation, and epidermal homeostasis .

- Docking experiments support this interaction, showing decreased energy after ligand-enzyme binding .

- Inhibition by Benzaldehyde-13C Semicarbazone may disrupt these pathways, affecting downstream processes .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

[(E)-benzylideneamino](13C)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12)/b10-6+/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGUXECGGCUDCV-YFXCZPJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N[13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R,5R)-4-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexan-2-one](/img/no-structure.png)

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)